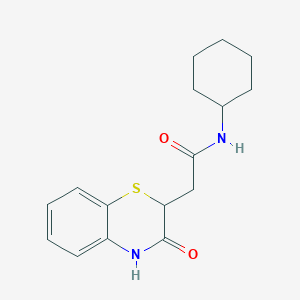

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C16H20N2O2S . It has an average mass of 304.407 Da and a monoisotopic mass of 304.124542 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, structure-based drug discovery (SBDD) approach has been used to generate various spiro scaffolds as novel bioisosteres of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” include its molecular weight, formula, and structure . Detailed properties such as melting point, boiling point, and density are not provided in the retrieved sources .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The structural simplicity and synthetic accessibility of benzothiazoles make them attractive for drug discovery and development. For instance, 2-arylbenzothiazoles are being explored for their potential as antitumor agents, indicating the increasing importance of the benzothiazole nucleus in medicinal chemistry (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Advanced Oxidation Processes

Benzothiazine derivatives, such as acetamides, play a role in environmental chemistry, particularly in the degradation of contaminants. Advanced oxidation processes (AOPs) utilizing these compounds can lead to the breakdown of recalcitrant pollutants, including pharmaceuticals like acetaminophen, into less harmful by-products. This research highlights the importance of such derivatives in enhancing the efficiency of wastewater treatment and mitigating environmental pollution (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthetic Strategies for Benzothiazines

The synthesis of benzothiazines involves various strategies, emphasizing their industrial and pharmaceutical applications. These compounds serve as herbicides and are potential candidates for treating a range of diseases, including cancer, hypertension, and microbial infections. The diversity in synthetic methods allows for the exploration of novel benzothiazine derivatives with enhanced therapeutic or industrial functionalities (Mir, Dar, & Dar, 2020).

Anticancer Activities

Benzothiazole derivatives have been identified as potential chemotherapeutic agents due to their broad spectrum of biological properties. Recent research focuses on the structural modifications of benzothiazole scaffolds and their conjugates, revealing potent anticancer activities across various tumor models. These findings underscore the therapeutic potential of benzothiazole-based compounds in oncology, necessitating further exploration to optimize their efficacy and safety profiles (Ahmed et al., 2012).

Wirkmechanismus

The mechanism of action of similar compounds has been studied. For instance, the mode of action of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones, including the commercial herbicide flumioxazin, had been identified as inhibition of protoporphyrinogen oxidase (protox) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c19-15(17-11-6-2-1-3-7-11)10-14-16(20)18-12-8-4-5-9-13(12)21-14/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSOKXBEEGOXQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(isopropylsulfanyl)-4-benzyl-6,7-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexane)-5(4H)-one](/img/structure/B431202.png)

![1-(ethylsulfanyl)-4-benzyl-6,7-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexane)-5(4H)-one](/img/structure/B431207.png)

![1-(isopentylsulfanyl)-4-(2-methylphenyl)-6,7-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexane)-5(4H)-one](/img/structure/B431208.png)

![2-(4-chlorophenyl)-3-[4-(2,6-diisopropylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B431210.png)

![5-(4-methoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B431211.png)

![2-(4-chlorophenyl)-3-[3-(5-isopropyl-2-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B431212.png)

![7-tert-butyl-3-(2-methylphenyl)-2-(pentylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B431218.png)

![1-[(4-isopropoxybenzyl)sulfanyl]-4-(4-methoxyphenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B431219.png)

![3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B431220.png)

![7-tert-butyl-2-(isopropylsulfanyl)-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B431221.png)

![3-chloro-N-[cyano(phenyl)methyl]-N-phenylpropanamide](/img/structure/B431222.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B431226.png)